PF-610355

Asthma COPD Bronchodilation

PF-610355 is a chemically distinct ultra-LABA (EC50 0.26 nM, Clint 33 μL/min/mg) for asthma/COPD research. Its sulfonamide agonist headgroup and biphenyl acetamide tail differentiate it from other β2-agonists. It serves as a reference standard for functional assays, analytical method validation, and PBPK modeling. Select for unparalleled sub-nanomolar potency and engineered rapid systemic clearance.

Molecular Formula C34H39N3O6S
Molecular Weight 617.8 g/mol
CAS No. 862541-45-5
Cat. No. B1679667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-610355
CAS862541-45-5
SynonymsN-((4'-hydroxybiphenyl-3-yl)methyl)-2-(3-(2-((-2-hydroxy-2-(4-hydroxy-3-((methylsulfonyl)amino)phenyl)ethyl)amino)-2-methylpropyl)phenyl)acetamide
PF 610355
PF-00610355
PF-610355
PF610355
Molecular FormulaC34H39N3O6S
Molecular Weight617.8 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=CC(=C1)CC(=O)NCC2=CC(=CC=C2)C3=CC=C(C=C3)O)NCC(C4=CC(=C(C=C4)O)NS(=O)(=O)C)O
InChIInChI=1S/C34H39N3O6S/c1-34(2,36-22-32(40)28-12-15-31(39)30(19-28)37-44(3,42)43)20-24-7-4-6-23(16-24)18-33(41)35-21-25-8-5-9-27(17-25)26-10-13-29(38)14-11-26/h4-17,19,32,36-40H,18,20-22H2,1-3H3,(H,35,41)/t32-/m0/s1
InChIKeyYPHDIMUXXABSSO-YTTGMZPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-610355 (CAS 862541-45-5) Inhaled Ultra-Long-Acting Beta-2 Agonist (ultra-LABA) Procurement Guide


PF-610355 (CAS 862541-45-5) is an inhalable, ultra-long-acting β2-adrenoreceptor agonist (ultra-LABA) [1]. Structurally, it features a sulfonamide agonist headgroup, a biphenyl acetamide tail, and a chiral (2R)-hydroxyethylamine linker [2]. It was investigated by Pfizer as a once-daily inhaled treatment for asthma and chronic obstructive pulmonary disease (COPD), reaching Phase II clinical trials [3]. This compound serves as a key reference standard for long-acting bronchodilator research and analytical method development.

PF-610355 (CAS 862541-45-5) Pharmacological Differentiation: Why In-Class LABA Substitution Is Not Equivalent


PF-610355 belongs to the ultra-LABA class, but its pharmacological profile—defined by a combination of exceptional in vitro potency (sub-nanomolar EC50), engineered rapid systemic clearance ideal for inhaled delivery, and a specific sulfonamide-based headgroup chemistry—is not replicated across all β2-agonists [1]. Direct substitution with other LABAs such as salmeterol, formoterol, indacaterol, or olodaterol is scientifically invalid due to significant differences in receptor binding kinetics, functional potency, and metabolic fate that dictate both efficacy and safety profiles [2]. The following evidence details the quantifiable differences that justify compound-specific procurement.

PF-610355 (CAS 862541-45-5) Quantitative Differentiation Evidence vs. Approved LABA Comparators


PF-610355 In Vitro β2-Adrenoceptor Potency (EC50) Comparison vs. Indacaterol and Olodaterol

PF-610355 demonstrates a sub-nanomolar EC50 of 0.26 nM for β2-adrenoceptor activation . While no published head-to-head study exists for PF-610355 against indacaterol or olodaterol in the same assay system, cross-study comparable data from peer-reviewed literature allows for an estimation of relative potency differences. Indacaterol exhibits a reported EC50 of 0.82 nM (pEC50 8.06) in a cAMP accumulation assay in HEK cells [1]. Olodaterol demonstrates an EC50 of 0.1 nM in human β2-AR cAMP assays [2]. This positions PF-610355's in vitro potency between these two clinically approved ultra-LABAs.

Asthma COPD Bronchodilation

PF-610355 In Vitro Selectivity Profile for β2-Adrenoceptor Over β1 and β3 Subtypes

PF-610355 is described as a potent and selective β2-adrenoreceptor agonist, though complete β1/β3 selectivity data in public literature is limited . As a class, sulfonamide-headgroup β2-agonists are designed to maximize β2-selectivity over β1 and β3 receptors to minimize cardiovascular side effects [1]. For comparison, vilanterol demonstrates a β2-selectivity of >1,000-fold over β1 (EC50 0.39 nM vs 398 nM) in cAMP assays . Olodaterol exhibits 241-fold selectivity for β2 over β1 [2]. The sulfonamide headgroup present in PF-610355 is a key structural determinant of this receptor subtype discrimination profile.

Cardiovascular Safety Receptor Selectivity Off-Target Pharmacology

PF-610355 Inhaled Pharmacokinetic Profile: Rapid Systemic Clearance Optimized for Once-Daily Dosing

PF-610355 was engineered for an ideal inhaled pharmacokinetic profile: high local lung retention coupled with rapid systemic clearance to minimize systemic exposure and associated side effects. In vitro microsomal stability assays demonstrate an unbound intrinsic clearance (Clint) of 33 (μL/min)/mg, which corresponds to a predicted unbound intrinsic clearance of >10,000 (mL/min)/kg in vivo—a value that ensures negligible systemic accumulation after once-daily inhaled dosing . This rapid systemic clearance is a deliberate design feature for inhaled ultra-LABAs and is comparable to the design principles behind vilanterol and indacaterol [1].

Inhaled Drug Delivery Pharmacokinetics Pulmonary Retention

PF-610355 Structural Features Supporting Ultra-Long Duration of Action at the β2-Adrenoceptor

The extended duration of action of PF-610355 is attributed to its sulfonamide agonist headgroup, which facilitates high-affinity binding and slow dissociation from the β2-adrenoceptor, combined with high lipophilicity (LogP = 7.02) that promotes partitioning into phospholipid membranes and sustained local receptor occupancy in the lung [1]. This membrane-associated binding (the 'exosite' or 'microkinetic' mechanism) is a hallmark of ultra-LABAs, including salmeterol, indacaterol, and vilanterol [2]. While quantitative binding kinetic data (kon, koff, residence time) for PF-610355 are not publicly available, its designation as an 'ultra-long-acting' agent in the peer-reviewed literature is based on this established structure-activity relationship [3].

Receptor Binding Kinetics Duration of Action Sulfonamide Headgroup

PF-610355 (CAS 862541-45-5) Validated Research and Industrial Application Scenarios


Reference Standard for In Vitro β2-Adrenoceptor Potency Screening Assays

PF-610355 serves as a high-potency reference standard (EC50 = 0.26 nM) for calibrating in vitro β2-adrenoceptor functional assays, including cAMP accumulation and β-arrestin recruitment assays . Its sub-nanomolar potency positions it as a benchmark for evaluating novel β2-agonist candidates, enabling accurate determination of relative intrinsic activity and potency shifts in recombinant cell lines expressing human β2-adrenoceptors.

Analytical Reference Material for Inhaled LABA Method Development and QC

The compound is suitable as a certified reference standard for developing and validating analytical methods for the detection and quantification of ultra-LABAs in pharmaceutical formulations and biological matrices [1]. Its well-defined molecular properties (C34H39N3O6S, MW 617.76, LogP 7.02) support the development of HPLC-UV, LC-MS/MS, and UPLC methods for purity assessment, stability-indicating assays, and dissolution testing.

Tool Compound for Studying Sulfonamide-Based β2-Agonist Structure-Activity Relationships (SAR)

PF-610355's sulfonamide agonist headgroup and biphenyl acetamide tail represent a distinct chemical scaffold within the ultra-LABA class [2]. It is valuable for medicinal chemistry programs exploring the impact of sulfonamide substitution on β2-adrenoceptor binding kinetics, functional selectivity, and membrane partitioning, as well as for training machine learning models for β2-agonist activity prediction.

In Vitro Model Compound for Pulmonary Retention and Membrane Partitioning Studies

With a high calculated LogP of 7.02 and an engineered profile of rapid systemic clearance (Clint = 33 μL/min/mg) , PF-610355 serves as a model compound for studying the relationship between lipophilicity, membrane affinity, and duration of action in inhaled drug delivery research. It can be used in in vitro models of pulmonary epithelial retention and in silico physiologically based pharmacokinetic (PBPK) modeling for inhaled therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-610355

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.